2-(2-(Methoxymethoxy)propanoyl)-N-(2-phenoxyethyl)hydrazinecarboxamide
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Overview
Description
2-(2-(Methoxymethoxy)propanoyl)-N-(2-phenoxyethyl)hydrazinecarboxamide is a synthetic organic compound with the molecular formula C14H21N3O5 and a molecular weight of 311.33 g/mol. This compound is characterized by its unique structure, which includes a methoxymethoxy group, a propanoylamino group, and a phenoxyethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-(2-(Methoxymethoxy)propanoyl)-N-(2-phenoxyethyl)hydrazinecarboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the Methoxymethoxy Group: This step involves the protection of a hydroxyl group using methoxymethyl chloride in the presence of a base such as sodium hydride.
Amidation Reaction: The protected intermediate undergoes an amidation reaction with propanoyl chloride to form the propanoylamino group.
Urea Formation: The final step involves the reaction of the intermediate with phenoxyethyl isocyanate to form the desired urea compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(2-(Methoxymethoxy)propanoyl)-N-(2-phenoxyethyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound. Common reagents include sodium azide and sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-(Methoxymethoxy)propanoyl)-N-(2-phenoxyethyl)hydrazinecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2-(Methoxymethoxy)propanoyl)-N-(2-phenoxyethyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-(2-(Methoxymethoxy)propanoyl)-N-(2-phenoxyethyl)hydrazinecarboxamide can be compared with other similar compounds, such as:
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group.
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)carbamate: This compound contains a carbamate group, which imparts different chemical properties.
Properties
CAS No. |
98159-87-6 |
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Molecular Formula |
C14H21N3O5 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
1-[2-(methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea |
InChI |
InChI=1S/C14H21N3O5/c1-11(22-10-20-2)13(18)16-17-14(19)15-8-9-21-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18)(H2,15,17,19) |
InChI Key |
WZEYEOBJBHIISY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NNC(=O)NCCOC1=CC=CC=C1)OCOC |
Canonical SMILES |
CC(C(=O)NNC(=O)NCCOC1=CC=CC=C1)OCOC |
Synonyms |
2-(Methoxymethoxy)propanoic Acid 2-[[(2-Phenoxyethyl)amino]carbonyl]hydrazide |
Origin of Product |
United States |
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